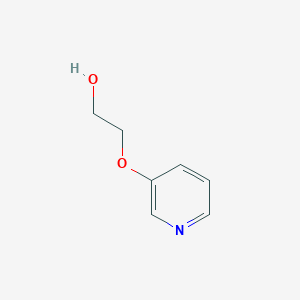
3-溴邻二甲苯
描述
科学研究应用
3-Bromo-o-xylene is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Some of its applications include:
作用机制
Target of Action
3-Bromo-1,2-dimethylbenzene, also known as 3-Bromo-o-xylene, is a chemical compound with the molecular formula C8H9Br It is known to cause irritation to the eyes, skin, and respiratory system , suggesting that these could be its primary targets.
Mode of Action
Given its irritant properties, it may interact with sensory neurons in the eyes, skin, and respiratory system, triggering an inflammatory response .
Pharmacokinetics
As a small, lipophilic molecule , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically involve hepatic enzymes and renal clearance, respectively.
Result of Action
The primary result of the action of 3-Bromo-1,2-dimethylbenzene is irritation to the eyes, skin, and respiratory system . This can lead to symptoms such as redness, itching, coughing, and difficulty breathing.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-o-xylene can be synthesized through the bromination of o-xylene. The process involves the reaction of o-xylene with liquid bromine or hydrobromic acid in the presence of an oxidizing agent such as an alkali-metal bromate . The reaction is typically carried out in an aqueous solution, and the yield of 3-bromo-o-xylene can be optimized by controlling the reaction conditions, such as temperature and the concentration of reactants .
Industrial Production Methods: In industrial settings, the bromination of o-xylene is often performed using liquid bromine in the presence of catalytic amounts of iron and iodine . This method allows for high yields of monobrominated products, with 3-bromo-o-xylene being one of the major isomers formed . The reaction is conducted at elevated temperatures to ensure complete bromination and to minimize the formation of by-products .
化学反应分析
Types of Reactions: 3-Bromo-o-xylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 3-bromo-o-xylene can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups in 3-bromo-o-xylene can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form o-xylene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst such as palladium on carbon.
Major Products Formed:
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: o-Xylene.
相似化合物的比较
3-Bromo-o-xylene is one of several brominated xylene isomers. Other similar compounds include:
- 2-Bromo-m-xylene
- 4-Bromo-o-xylene
- 5-Bromo-m-xylene
- 2-Bromo-p-xylene
Comparison:
- Structural Differences: The position of the bromine atom and the methyl groups on the benzene ring varies among these isomers, leading to differences in their chemical reactivity and physical properties.
- Reactivity: The reactivity of these compounds in substitution, oxidation, and reduction reactions can differ based on the position of the bromine atom and the steric effects of the methyl groups.
- Applications: While all these compounds are used as intermediates in organic synthesis, their specific applications may vary depending on their reactivity and the desired end products.
属性
IUPAC Name |
1-bromo-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXNBYWDDYJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206231 | |
| Record name | 3-Bromo-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-23-8 | |
| Record name | 1-Bromo-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-o-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 576-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromo-o-xylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMB6CL2XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to study 3-Bromo-o-xylene and what were the key findings?
A1: The researchers utilized Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 3-Bromo-o-xylene []. FTIR spectra were recorded in the 4000-400 cm-1 range, while FT-Raman spectra were obtained in the 3500-50 cm-1 region []. The experimentally obtained spectra were then compared to theoretically calculated spectra derived from density functional theory (DFT) calculations using B3LYP functional and 6-31+G(d,p) and 6-311++G(d,p) basis sets []. This comparison allowed for the assignment of vibrational modes and provided insights into the molecule's structure and bonding properties.
Q2: How was computational chemistry employed in this study and what information did it provide?
A2: Density functional theory (DFT) calculations played a crucial role in understanding the properties of 3-Bromo-o-xylene []. Researchers used DFT calculations at the B3LYP level with 6-31+G(d,p) and 6-311++G(d,p) basis sets to determine the optimized geometry of the molecule, predict its vibrational frequencies, and calculate spectral intensities []. Additionally, the study explored the electronic properties of 3-Bromo-o-xylene by calculating its UV-Vis spectrum and HOMO-LUMO energy gap, providing insights into its electronic transitions and potential reactivity []. These computational approaches complemented the experimental findings and provided a deeper understanding of the molecule's behavior at the electronic level.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



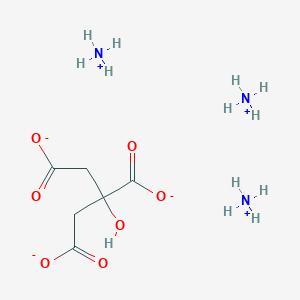


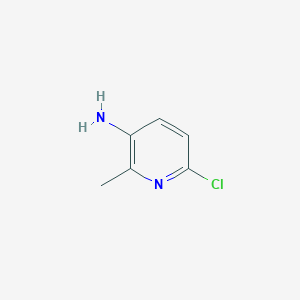

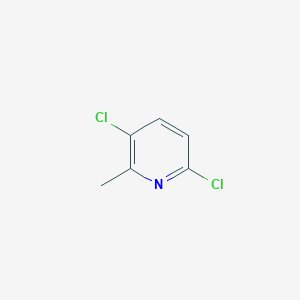
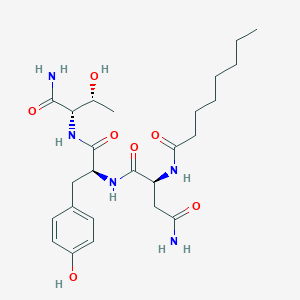
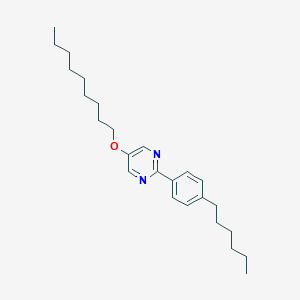


![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
